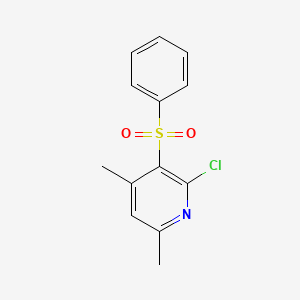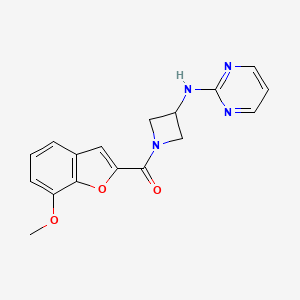
5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic organic compound known for its intricate structure and potential applications in various fields. This compound, characterized by a unique combination of functional groups and a pyridin-4(1H)-one core, is of interest due to its potential biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multiple steps. The starting materials are often readily available intermediates that undergo a series of reactions, including:
Alkylation: : Introduction of the benzyloxy group via a nucleophilic substitution reaction.
Cyclization: : Formation of the pyridin-4(1H)-one core through intramolecular cyclization reactions.
Carbonylation: : Incorporation of the piperazine-1-carbonyl moiety via amide bond formation using reagents like carbonyldiimidazole.
Industrial production methods may utilize high-throughput techniques and optimized reaction conditions to ensure yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: : Selective reduction of the carbonyl group to yield alcohols.
Substitution: : Nucleophilic aromatic substitution at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).
Reducing Agents: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminum hydride).
Substituting Agents: : Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidation: : Benzaldehyde derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted aromatic compounds with modified electronic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: : As a synthetic intermediate for more complex molecules.
Biology: : Potential use as a biochemical probe due to its unique structure.
Medicine: : Investigation into its possible role as a pharmacological agent, given its structural similarities to known bioactive molecules.
Industry: : Usage in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyridin-4(1H)-one core and piperazine moiety are crucial for binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to other compounds with similar structures, 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one stands out due to its trifluoromethyl group, which imparts unique electronic properties.
Similar Compounds
**5-(methoxy)-1-methyl-2-(4-phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
**5-(benzyloxy)-1-methyl-2-(4-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
**1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
Each of these compounds shares a similar core structure but differs in the substituent groups, leading to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
1-methyl-5-phenylmethoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O3/c1-29-16-23(34-17-18-6-3-2-4-7-18)22(32)15-21(29)24(33)31-12-10-30(11-13-31)20-9-5-8-19(14-20)25(26,27)28/h2-9,14-16H,10-13,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWOCKVQBBEHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)


![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2367006.png)
![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)
![N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2367008.png)


![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate](/img/structure/B2367016.png)
![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)

